rel-(R*,S*)-Bicalutamide Sulfoxide
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Overview
Description
rel-(R,S)-Bicalutamide Sulfoxide** is a chiral sulfoxide derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. The compound contains a sulfinyl (SO) functional group attached to two carbon atoms, making it a valuable organosulfur compound with significant applications in medicinal and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chiral sulfoxides like rel-(R*,S*)-Bicalutamide Sulfoxide typically involves asymmetric oxidation of prochiral sulfides or kinetic resolution of racemic sulfoxides. Common oxidizing agents include Baeyer–Villiger monooxygenases, cytochrome P450 monooxygenases, peroxidases, and dioxygenases . The reaction conditions are generally mild, with enzymes achieving high efficiency and enantioselectivity .
Industrial Production Methods: Industrial production of chiral sulfoxides often employs biocatalytic methods due to their high efficiency and enantioselectivity under mild conditions. Enzymes such as sulfoxide reductases are used to prepare chiral sulfoxides through kinetic resolution .
Chemical Reactions Analysis
Types of Reactions: rel-(R*,S*)-Bicalutamide Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction to sulfides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoxides.
Scientific Research Applications
Chemistry: Chiral sulfoxides are used as chiral building blocks and stereodirecting groups in asymmetric synthesis .
Biology: In biological systems, sulfoxides play roles in signal transduction pathways and oxidative stress response .
Medicine: rel-(R*,S*)-Bicalutamide Sulfoxide, like its parent compound bicalutamide, is used in the treatment of prostate cancer due to its anti-androgenic properties .
Industry: Chiral sulfoxides are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of rel-(R*,S*)-Bicalutamide Sulfoxide involves its interaction with androgen receptors, inhibiting the binding of androgens and thus blocking their effects. This inhibition leads to a decrease in the growth of androgen-dependent prostate cancer cells . The compound’s sulfoxide group may also play a role in its biological activity by modulating redox status and signal transduction pathways .
Comparison with Similar Compounds
Bicalutamide: The parent compound, a non-steroidal anti-androgen.
Methionine Sulfoxide: An amino acid derivative involved in oxidative stress response.
Sulindac Sulfoxide: A non-steroidal anti-inflammatory drug with a sulfoxide group.
Uniqueness: rel-(R*,S*)-Bicalutamide Sulfoxide is unique due to its specific chiral configuration and its application in prostate cancer treatment. Its sulfoxide group provides additional redox activity, potentially enhancing its therapeutic effects .
Properties
Molecular Formula |
C18H14F4N2O3S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(S)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28-/m0/s1 |
InChI Key |
MHWPKBKCPXTKJS-HPGBDJQBSA-N |
Isomeric SMILES |
C[C@](C[S@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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